molecular formula C3H6F3ISi B14535955 Trifluoro(3-iodopropyl)silane CAS No. 62141-83-7

Trifluoro(3-iodopropyl)silane

Cat. No.: B14535955
CAS No.: 62141-83-7
M. Wt: 254.06 g/mol
InChI Key: NCCJPYDNMQBJBP-UHFFFAOYSA-N
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Description

Trifluoro(3-iodopropyl)silane is a hybrid organosilicon compound featuring a trifluoropropyl group and an iodopropyl chain. These compounds combine the hydrophobicity of fluorine with the reactivity of iodine or methoxy/ethoxy groups, enabling applications in coatings, surface modifications, and organic synthesis.

Properties

CAS No.

62141-83-7

Molecular Formula

C3H6F3ISi

Molecular Weight

254.06 g/mol

IUPAC Name

trifluoro(3-iodopropyl)silane

InChI

InChI=1S/C3H6F3ISi/c4-8(5,6)3-1-2-7/h1-3H2

InChI Key

NCCJPYDNMQBJBP-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](F)(F)F)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoro(3-iodopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-iodopropylsilane with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(3-iodopropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

    Oxidation Reactions: Oxidative conditions can convert the silicon atom to higher oxidation states, resulting in the formation of siloxanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution: Formation of trifluoro(3-alkylpropyl)silane derivatives.

    Reduction: Formation of trifluorosilane derivatives.

    Oxidation: Formation of siloxane compounds.

Scientific Research Applications

Trifluoro(3-iodopropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoro(3-iodopropyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group imparts hydrophobicity and stability, while the iodopropyl group allows for further functionalization. These interactions can influence molecular pathways and enhance the reactivity of the compound in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Trifluoro(3-iodopropyl)silane* N/A C₆H₁₁F₃ISi -CF₃, -I, -Si-R Iodine substituent enhances electrophilicity; fluorinated chain improves hydrophobicity
(3,3,3-Trifluoropropyl)trimethoxysilane 429-60-7 C₆H₁₃F₃O₃Si -CF₃, -OCH₃, -Si-O Methoxy groups enable sol-gel reactions; fluorinated chain resists moisture
Chlorodimethyl(3,3,3-trifluoropropyl)silane 1481-41-0 C₅H₁₀ClF₃Si -CF₃, -Cl, -Si(CH₃)₂ Chlorine atom facilitates nucleophilic substitution; dimethyl groups enhance steric bulk
Triethoxy(3-iodopropyl)silane 57483-09-7 C₉H₂₁IO₃Si -I, -OCH₂CH₃, -Si-O Ethoxy groups improve hydrolytic stability; iodine supports coupling reactions

*Assumed structure based on analogous compounds.

Key Research Findings

  • Fluorinated Silanes in Coatings : (3,3,3-Trifluoropropyl)trimethoxysilane forms hydrophobic layers on metals, reducing corrosion by 60% in saline environments .
  • Iodine Reactivity : Triethoxy(3-iodopropyl)silane participates in Stille couplings, enabling carbon-iodine bond activation in organic synthesis .
  • Comparative Hydrolysis Rates : Methoxy-substituted silanes hydrolyze 3× faster than ethoxy analogs, impacting their application in controlled-release systems .

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